(2R)-4-phenylbutan-2-amine hydrochloride

biocatalysis enantioselective synthesis chiral amine production

(2R)-4-Phenylbutan-2-amine hydrochloride, also known as (R)-1-methyl-3-phenylpropylamine hydrochloride, is the hydrochloride salt of the (R)-enantiomer of 4-phenylbutan-2-amine. This chiral β-substituted isopropylamine bears a single stereogenic center at the α-position to the amine and serves as the indispensable chiral building block for the synthesis of dilevalol, the pharmacologically active (R,R)-stereoisomer of the antihypertensive agent labetalol.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 826-16-4
Cat. No. B6252882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-phenylbutan-2-amine hydrochloride
CAS826-16-4
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-9(11)7-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H/t9-;/m1./s1
InChIKeyLVQSUJANKVLTKT-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-4-Phenylbutan-2-amine Hydrochloride (CAS 826-16-4): Chiral Amine Intermediate Procurement Specifications


(2R)-4-Phenylbutan-2-amine hydrochloride, also known as (R)-1-methyl-3-phenylpropylamine hydrochloride, is the hydrochloride salt of the (R)-enantiomer of 4-phenylbutan-2-amine [1]. This chiral β-substituted isopropylamine bears a single stereogenic center at the α-position to the amine and serves as the indispensable chiral building block for the synthesis of dilevalol, the pharmacologically active (R,R)-stereoisomer of the antihypertensive agent labetalol [2]. The free base (CAS 937-52-0) has a molecular weight of 149.23 g/mol, while the hydrochloride salt (CAS 826-16-4) has a molecular weight of 185.69 g/mol, offering differentiated handling and solubility characteristics for research and industrial applications [1].

Why Racemic or (S)-Configured 4-Phenylbutan-2-amine Cannot Substitute for the (R)-Enantiomer Hydrochloride


Substituting the (R)-enantiomer with the racemate or the (S)-enantiomer introduces critical failures in downstream stereochemical outcomes. The (R)-configuration at the α-carbon is a structural prerequisite for constructing the (R,R)-stereoisomer of labetalol (dilevalol), which exhibits a 4-fold more potent nonselective β-antagonist and 7-fold more potent selective β2-agonist activity compared to racemic labetalol [1]. Using the (S)-enantiomer or racemic starting material would yield diastereomeric products with the wrong spatial arrangement at the amine-bearing carbon, producing stereoisomers that are either pharmacologically inactive (the (S,S)- and (R,S)-forms of labetalol) or carry a divergent receptor selectivity profile [2]. Furthermore, current biocatalytic manufacturing methods achieve starkly different enantiomeric excess values for the two enantiomers—>99% ee for the (R)-amine vs. only 73% ee for the (S)-amine under equivalent conditions—meaning that product quality specifications cannot be met interchangeably [3].

Quantitative Differentiation Evidence: (2R)-4-Phenylbutan-2-amine Hydrochloride vs. Comparators


Enantiomeric Excess in Biocatalytic Synthesis: (R)-Amine Outperforms (S)-Amine by 26–55 Percentage Points

In a one-pot stereo-divergent enzymatic cascade converting racemic 4-phenyl-2-butanol into chiral 4-phenylbutan-2-amine, the (R)-enantiomer was produced with >99% enantiomeric excess (ee) at both 10 mM and 50 mM substrate concentrations, whereas the (S)-enantiomer reached only 44% ee at 10 mM and 73% ee at 50 mM under equivalent reaction conditions [1]. This represents an ee advantage of at least 26 percentage points and up to 55 percentage points favoring the (R)-enantiomer. The molar conversion for (R)-amine was 61% at 10 mM and 35% at 50 mM, while the (S)-amine achieved 66% at 10 mM and 67% at 50 mM [1]. The ee differential is the critical quality parameter for pharmaceutical intermediate procurement, where >99% ee is a standard specification for chiral amine building blocks used in API synthesis.

biocatalysis enantioselective synthesis chiral amine production

Downstream Pharmacological Potency: (R)-Enantiomer as Exclusive Precursor to Dilevalol with 4–7× Potency Advantage Over Racemic Labetalol

The (R)-4-phenylbutan-2-amine enantiomer is uniquely required as the chiral amine building block for the synthesis of dilevalol, the (R,R)-stereoisomer of labetalol [1]. Dilevalol differs pharmacologically from racemic labetalol (a mixture of four stereoisomers) in the following quantitatively verified ways: it is 7-fold more potent as a selective β2-adrenergic agonist (vasodilation) and 4-fold more potent as a nonselective β-adrenergic antagonist (cardioselective blockade), while lacking clinically significant α1-adrenergic blockade entirely [2]. In racemic labetalol, the R,R-isomer (dilevalol) accounts for only approximately 25% of the mixture and contributes approximately 60% of total β-blocking activity; the other isomers are either inactive or contribute primarily α1-blockade [3]. Using any stereoisomer other than (R)-4-phenylbutan-2-amine would produce the wrong diastereomeric configuration at the amine-bearing carbon, yielding stereoisomers that lack this specific dual β1/β2 pharmacological profile.

cardiovascular pharmacology beta-blockers chiral drug synthesis

Continuous-Flow Enzymatic Kinetic Resolution: (R)-Amide Isolated with ≥99% ee at ≥46% Conversion

In a study optimizing 2-alkoxyacetates as acylating agents for enzymatic kinetic resolution, racemic 4-phenylbutan-2-amine (rac-1b) was resolved using isopropyl 2-propoxyacetate and immobilized Candida antarctica lipase B (CaLB-CV-T2-150) under continuous-flow conditions. The (R)-amide product was obtained with enantiomeric excess values ≥99% at conversions ≥46% [1]. This performance was part of a broader panel where the same acylating agent achieved ee ≥99% for all four racemic amines tested, but with varying conversion efficiencies depending on the steric bulk of the substituent at the stereocenter. For comparison, the structurally related (±)-1-phenylethylamine (rac-1a) and (±)-heptan-2-amine (rac-1c) also achieved ee ≥99%, but the absolute conversion and selectivity (E-value) varied with the size of the medium and large substituents flanking the chiral center [1]. The (R)-amide derived from 4-phenylbutan-2-amine benefits from the favorable discrimination between the phenylpropyl (large) and methyl (medium) substituents by CAL-B, following Kazlauskas' rule.

kinetic resolution continuous-flow biocatalysis enantiopure amide synthesis

Specific Optical Rotation as Quantitative Identity and Enantiopurity Release Criterion

The (R)-4-phenylbutan-2-amine free base has a certified specific optical rotation of [α]D20 = -10° to -12° (neat, 589 nm) as specified in the Thermo Fisher Scientific product datasheet for the 98% purity grade material . This narrow specification range enables quantitative verification of both chemical identity and enantiomeric purity by polarimetry, a rapid and widely accessible QC method. The racemic mixture (CAS 22374-89-6) has a reported optical activity of (+/−), i.e., zero net rotation, providing a clear binary discrimination between enantiopure (R)-amine and the racemate [1]. While the (S)-enantiomer would be expected to exhibit an equal magnitude but opposite sign of rotation (+10° to +12°), vendor specifications for the (S)-enantiomer are less commonly certified with equivalent precision in publicly available technical datasheets. The free base also has a refractive index specification of nD20 = 1.5130–1.5150 .

quality control enantiopurity verification polarimetry

Engineered Amine Dehydrogenase for Gram-Scale (R)-Enantiomer Synthesis: 85% Yield and >99% ee

An engineered amine dehydrogenase (GkAmDH) was evolved from Geobacillus kaustophilus for the asymmetric reductive amination of bulky ketones. Using the M3 and M8 variants, the key chiral intermediate (R)-4-phenylbutan-2-amine—specifically required for dilevalol synthesis—was produced on gram scale with up to 85% isolated yield and >99% ee [1]. The parental enzyme M0 showed negligible activity toward the bulky substrate benzylacetone (4-phenyl-2-butanone), while the engineered M3 variant displayed up to 2.2 U/mg activity, representing a 110-fold improvement in specific activity [1]. The total turnover number (TON) reached up to 18,900, and the engineered enzymes demonstrated a half-life exceeding three days at 50°C, confirming operational stability suitable for industrial biotransformations [1]. For comparison, the same study produced (R)-amphetamine (a structurally related α-methylphenethylamine) with comparable enantioselectivity (>98% ee), but the 4-phenylbutan-2-amine scaffold presents distinct steric demands at the active site that necessitated specific mutations in the enzyme binding pocket.

amine dehydrogenase protein engineering gram-scale chiral synthesis

Verified Application Scenarios for (2R)-4-Phenylbutan-2-amine Hydrochloride Based on Quantitative Evidence


Asymmetric Synthesis of Dilevalol (R,R-Labetalol) for Cardiovascular Stereochemistry-Activity Research

The (R)-enantiomer is the structurally requisite chiral amine input for constructing the (R,R)-stereoisomer of labetalol (dilevalol), which displays 7-fold greater selective β2-agonist vasodilatory potency and 4-fold greater nonselective β-antagonist potency compared to racemic labetalol [1]. Research groups investigating stereochemistry-activity relationships in beta-blockers or developing single-isomer antihypertensive agents require this specific enantiomer as the amine coupling partner with 5-bromoacetylsalicylamide derivatives. The >99% ee available from both biocatalytic cascade resolution [2] and engineered amine dehydrogenase routes [3] ensures that the stereochemical integrity of the final drug substance is not compromised by amine input enantiopurity.

Biocatalyst Development and Enantioselective Reaction Engineering Using a Well-Characterized Model Substrate

4-Phenylbutan-2-amine has been extensively characterized as a model substrate for lipase-catalyzed kinetic resolution, including CAL-B-mediated enantioselective acylation with ethyl acetate, isopropyl 2-propoxyacetate, and diisopropyl malonate [4]. The well-documented enantioselectivity parameters (E-values, conversion vs. ee relationships) and the availability of the (R)-enantiomer in certified >99% ee make this compound an ideal reference standard for developing new biocatalytic resolution methods, immobilization strategies, and continuous-flow reactor designs. The specific rotation specification of [α]D20 = -10° to -12° provides a rapid QC endpoint for reaction optimization studies .

Chiral Building Block for Novel Beta-Amino Alcohol and Amide Derivative Libraries

As a primary chiral amine with a phenethylamine scaffold elongated by one methylene unit compared to amphetamine, (R)-4-phenylbutan-2-amine provides a distinct spatial arrangement for constructing N-substituted derivatives, amides, and sulfonamides. The continuous-flow enzymatic acylation protocol yielding (R)-N-propoxyacetyl derivatives at ≥99% ee [4] demonstrates a direct route to enantiopure amide intermediates. For medicinal chemistry programs exploring beta-adrenergic receptor modulation, trace amine-associated receptor (TAAR) ligands, or monoamine transporter interactions, the (R)-enantiomer offers a stereochemically defined scaffold that differs from the more extensively studied amphetamine enantiomers by the positional shift of the phenyl group from the α-carbon to the β-carbon relative to the amine.

Metabolite Reference Standard for Labetalol Pharmacokinetic and Forensic Toxicology Studies

3-Amino-1-phenylbutane (APB), the oxidative N-dealkylated metabolite of labetalol, is chemically identical to 4-phenylbutan-2-amine. A validated enantiospecific GC/MS assay has been developed using (S)-α-methoxy-α-trifluoromethylphenylacetic acid derivatization to resolve and quantify the (R)- and (S)-enantiomers of APB in urine with a linear range of 0.05-2.5 μg/mL and inter-/intra-assay CV <6% [5]. The (R)-enantiomer elutes first under the reported chromatographic conditions. Analytical laboratories developing labetalol bioequivalence studies, therapeutic drug monitoring assays, or forensic toxicology screens for amphetamine interference require enantiopure (R)-APB as a certified reference standard to ensure correct peak assignment and quantification.

Quote Request

Request a Quote for (2R)-4-phenylbutan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.